![molecular formula C11H12N2 B576719 2-(But-1-en-2-yl)-1H-benzo[d]imidazole CAS No. 13786-49-7](/img/structure/B576719.png)
2-(But-1-en-2-yl)-1H-benzo[d]imidazole
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Overview
Description
2-(But-1-en-2-yl)-1H-benzo[d]imidazole is an organic compound that belongs to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to benzene and imidazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-1-en-2-yl)-1H-benzo[d]imidazole can be achieved through several synthetic routes. One common method involves the reaction of o-phenylenediamine with an appropriate butenyl halide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: o-Phenylenediamine and 1-bromo-2-butene.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The o-phenylenediamine is dissolved in DMF, and potassium carbonate is added. The mixture is heated to around 100°C, and 1-bromo-2-butene is added dropwise. The reaction is allowed to proceed for several hours, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(But-1-en-2-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-(But-1-en-2-yl)-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(But-1-en-2-yl)-1H-benzo[d]imidazole involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-(1-Buten-2-yl)-1H-imidazole: Similar structure but lacks the benzene ring.
2-(1-Buten-2-yl)-1H-pyrrole: Similar structure but contains a pyrrole ring instead of benzimidazole.
2-(1-Buten-2-yl)-1H-pyrazole: Similar structure but contains a pyrazole ring.
Uniqueness
2-(But-1-en-2-yl)-1H-benzo[d]imidazole is unique due to the presence of both the benzimidazole ring and the butenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
13786-49-7 |
---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.231 |
IUPAC Name |
2-but-1-en-2-yl-1H-benzimidazole |
InChI |
InChI=1S/C11H12N2/c1-3-8(2)11-12-9-6-4-5-7-10(9)13-11/h4-7H,2-3H2,1H3,(H,12,13) |
InChI Key |
JRFPTWHUHCRSRR-UHFFFAOYSA-N |
SMILES |
CCC(=C)C1=NC2=CC=CC=C2N1 |
Synonyms |
Benzimidazole, 2-(1-ethylvinyl)- (8CI) |
Origin of Product |
United States |
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